1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-
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Overview
Description
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spirocyclic core with both oxygen and nitrogen atoms, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the silyl ether group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions, often under acidic or basic conditions.
Silylation: Introduction of the silyl ether group using reagents such as tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the silyl ether group.
Substitution: Nucleophilic substitution reactions can be employed to replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or desilylated compounds.
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its spirocyclic structure can be exploited in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- involves its interaction with specific molecular targets. The spirocyclic core and the silyl ether group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-7-azaspiro[4.4]nonan-6-one: Lacks the silyl ether group, making it less versatile in chemical modifications.
8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-1-oxa-7-azaspiro[4.4]nonan-6-one: Similar structure but different stereochemistry, which can affect its reactivity and biological activity.
Uniqueness
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- is unique due to its specific stereochemistry and the presence of the silyl ether group, which provides additional sites for chemical modification and potential interactions with biological targets.
Properties
Molecular Formula |
C24H31NO3Si |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(5S,8S)-8-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxa-7-azaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C24H31NO3Si/c1-23(2,3)29(20-11-6-4-7-12-20,21-13-8-5-9-14-21)28-18-19-17-24(22(26)25-19)15-10-16-27-24/h4-9,11-14,19H,10,15-18H2,1-3H3,(H,25,26)/t19-,24-/m0/s1 |
InChI Key |
IWHPRUYFXGTZLS-CYFREDJKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@@]4(CCCO4)C(=O)N3 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC4(CCCO4)C(=O)N3 |
Origin of Product |
United States |
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